molecular formula C36H67N11O8S2 B549795 Myomodulin CAS No. 110570-93-9

Myomodulin

Cat. No.: B549795
CAS No.: 110570-93-9
M. Wt: 846.1 g/mol
InChI Key: XJKLGCYMUGPWSS-RMIXPHLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myomodulin is a neuropeptide that plays a significant role in the modulation of neuromuscular transmission in various molluscan species. It is known to be present in the neural network that controls feeding behavior in molluscs such as the snail Lymnaea and the sea slug Aplysia . This compound is part of a family of structurally related peptides that serve as neural cotransmitters, influencing various physiological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Myomodulin and its related peptides are typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification and characterization using techniques such as mass spectrometry and HPLC. The process is optimized to ensure high yield and purity of the peptide .

Chemical Reactions Analysis

Types of Reactions: Myomodulin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various analogs of this compound with altered biological activities, which are useful for studying the peptide’s function and potential therapeutic applications .

Scientific Research Applications

Myomodulin has several scientific research applications, including:

Mechanism of Action

Myomodulin exerts its effects by binding to specific receptors on the surface of target neurons and muscle cells. This binding activates intracellular signaling pathways that modulate ion channel activity, leading to changes in membrane potential and neurotransmitter release. The peptide can enhance or inhibit neuromuscular transmission depending on the context and concentration .

Comparison with Similar Compounds

Uniqueness: Myomodulin is unique in its ability to modulate both excitatory and inhibitory neurotransmission, making it a versatile tool for studying neuromuscular function. Its structural diversity and presence in various molluscan species highlight its evolutionary significance and potential for broader applications .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H67N11O8S2/c1-20(2)17-26(29(37)49)45-31(51)23(10-8-14-41-36(38)39)42-34(54)27(18-21(3)4)46-32(52)24(11-15-56-5)44-35(55)28(19-48)47-33(53)25(12-16-57-6)43-30(50)22-9-7-13-40-22/h20-28,40,48H,7-19H2,1-6H3,(H2,37,49)(H,42,54)(H,43,50)(H,44,55)(H,45,51)(H,46,52)(H,47,53)(H4,38,39,41)/t22-,23-,24-,25-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKLGCYMUGPWSS-RMIXPHLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H67N11O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

846.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110570-93-9
Record name Myomodulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110570939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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